2-Methylindol-3-ylpropanol

Description

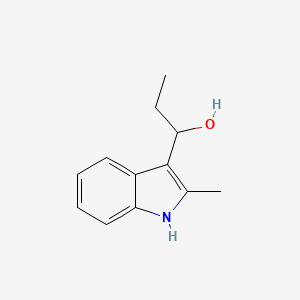

2-Methylindol-3-ylpropanol is a substituted indole derivative characterized by a methyl group at the 2-position of the indole ring and a propanol (3-hydroxypropyl) chain at the 3-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromaticity from the indole system.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)propan-1-ol |

InChI |

InChI=1S/C12H15NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,11,13-14H,3H2,1-2H3 |

InChI Key |

NKCRRPJVJZNTIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(NC2=CC=CC=C21)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Indol-3-yl)-2-methylpropan-1-amine

- Structure : Features a tertiary amine group instead of a hydroxyl group on the propyl chain.

- Key Differences: The amine group increases basicity compared to the alcohol in 2-Methylindol-3-ylpropanol.

- Synthesis : Likely involves reductive amination or alkylation of indole precursors, contrasting with esterification or hydroxylation pathways for alcohol derivatives.

Methyl 2-Amino-3-(1H-Indol-3-yl)propanoate Derivatives

- Structure: Includes an esterified amino acid side chain (e.g., methyl ester of tryptophan derivatives).

- Key Differences: The ester and amino groups introduce dual functionality, enabling peptide coupling or hydrolysis reactions, unlike the stable alcohol in this compound.

- Applications : Often used as intermediates in peptide synthesis or protease inhibition studies.

3-(5-Methyl-2-Thien-2-yl-1H-Indol-3-yl)propanoic Acid

- Structure : Substituted with a thiophene ring at the indole 2-position and a carboxylic acid chain.

- The carboxylic acid group increases acidity (pKa ~4-5), enabling salt formation, unlike the neutral propanol derivative .

- Biological Relevance: Carboxylic acid derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting possible anti-inflammatory applications.

N-(2-(1H-Indol-3-yl)ethyl)propanamide Derivatives

- Structure : Amide-linked indole derivatives (e.g., conjugated with naproxen or biphenyl groups).

- Key Differences: Amide bonds confer rigidity and resistance to enzymatic degradation compared to the flexible propanol chain. Enhanced hydrogen-bonding capacity due to the amide group, influencing solubility and receptor interactions .

- Pharmacological Potential: Demonstrated in studies targeting SARS-CoV-2 protease inhibition ().

Structural and Functional Comparison Table

*Calculated based on molecular formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.